molecular formula C18H30N4OS B2661912 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1421461-82-6

4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2661912
CAS No.: 1421461-82-6
M. Wt: 350.53
InChI Key: NWMDGMNULMIHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine core substituted with a piperazine moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where 2,4-dimethylpiperazine reacts with a suitable electrophile.

    Attachment of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction, often using thiophene-2-carboxylic acid or its derivatives.

    Final Assembly: The final compound is assembled by coupling the piperidine and piperazine intermediates with the thiophene moiety under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of piperidine and piperazine derivatives with biological targets, such as enzymes or receptors.

Medicine

Medicinally, 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity as a central nervous system agent or as an antimicrobial compound.

Industry

In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine and piperazine rings are known to interact with various biological targets, potentially modulating their activity. The thiophene ring could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide: Lacks the thiophene ring, potentially altering its biological activity.

    N-(thiophen-2-ylmethyl)piperidine-1-carboxamide: Lacks the piperazine moiety, which may affect its interaction with biological targets.

    4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(phenylmethyl)piperidine-1-carboxamide: Substitutes the thiophene ring with a phenyl ring, which could change its chemical and biological properties.

Uniqueness

The combination of the piperidine, piperazine, and thiophene rings in 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide makes it unique. This structure allows for a wide range of chemical modifications and potential biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

4-[(2,4-dimethylpiperazin-1-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-15-13-20(2)9-10-22(15)14-16-5-7-21(8-6-16)18(23)19-12-17-4-3-11-24-17/h3-4,11,15-16H,5-10,12-14H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMDGMNULMIHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.